3-(But-3-en-2-yl)oxane-3-carbaldehyde is an organic compound characterized by its unique structure, which includes an oxane ring and an aldehyde functional group. This compound falls under the category of oxanes, which are cyclic ethers containing a six-membered ring with one oxygen atom. The presence of the aldehyde group makes it a reactive species, suitable for various chemical transformations and applications in organic synthesis.
The compound can be classified as a carbaldehyde due to the presence of the aldehyde functional group. It is also categorized as a cyclic ether because of its oxane ring structure. The synthesis of this compound can be derived from commercially available precursors through specific organic reactions, often involving functionalization of the oxane framework.
The synthesis of 3-(But-3-en-2-yl)oxane-3-carbaldehyde typically involves several key steps:
The reaction conditions often include:
The molecular formula for 3-(But-3-en-2-yl)oxane-3-carbaldehyde is . Its structure features:
Property | Value |
---|---|
Molecular Formula | C9H14O2 |
Molecular Weight | 158.21 g/mol |
IUPAC Name | 3-(But-3-en-2-yl)oxane-3-carbaldehyde |
InChI | InChI=1S/C9H14O2/c1-4-5-6(7)8(10)9/h1,5H,2,6H2,3H3 |
SMILES | C=CC(C1CCCOC1)=O |
3-(But-3-en-2-yl)oxane-3-carbaldehyde can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-(But-3-en-2-yl)oxane-3-carbaldehyde primarily revolves around its reactivity due to the aldehyde group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. Additionally, the butenyl substituent may participate in click chemistry reactions, facilitating the formation of complex structures such as triazoles.
The compound is expected to exhibit typical physical properties associated with aldehydes and cyclic ethers:
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Boiling Point | Approximately 150 °C |
Density | Approximately 0.95 g/cm³ |
3-(But-3-en-2-yl)oxane-3-carbaldehyde has several applications in scientific research:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: